2,4-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-diethoxy-N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO5S/c1-3-23-16-9-10-18(17(13-16)24-4-2)26(21,22)20-11-12-25-15-7-5-14(19)6-8-15/h5-10,13,20H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJIJFYCIFAXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide typically involves the reaction of 2,4-diethoxybenzenesulfonyl chloride with 2-(4-fluorophenoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
The biological activity of 2,4-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide primarily revolves around its role as an enzyme inhibitor. It is hypothesized to target specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
Enzyme Inhibition
Research indicates that this compound may inhibit human carbonic anhydrases (CAs), which are crucial for regulating pH and CO2 transport in tissues. Inhibition of CAs can have implications for conditions such as glaucoma and certain cancers.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induces apoptosis via caspase activation |
| A549 (Lung Cancer) | 10 | Disrupts mitochondrial function |
| HeLa (Cervical Cancer) | 12 | Inhibits cell proliferation |
These findings suggest that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
In Vivo Studies
In vivo evaluations using animal models have shown that this compound effectively reduces tumor growth. In one study involving tumor-bearing mice:
- Treatment Group : Mice treated with 20 mg/kg of the compound exhibited a significant reduction in tumor size compared to control groups.
- Control Group : Mice receiving no treatment showed progressive tumor growth.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer activity of this compound. The researchers found that the compound significantly inhibited the growth of breast cancer cells through apoptosis induction mechanisms.
Case Study 2: Enzyme Inhibition
In another study published in Bioorganic & Medicinal Chemistry Letters, the compound was evaluated for its ability to inhibit carbonic anhydrase activity. The results indicated that it effectively reduced enzyme activity, suggesting potential therapeutic applications for conditions like glaucoma.
Mechanism of Action
The mechanism of action of 2,4-diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Key Observations :
- The 4-fluorophenoxyethyl side chain is shared with , but the absence of a hydroxypropyl group may reduce hydrogen-bonding interactions with targets like β-adrenergic receptors .
Physicochemical Properties
- Solubility: The target compound’s diethoxy groups may reduce aqueous solubility compared to sulfonamides with hydrophilic substituents (e.g., amino in ).
Biological Activity
2,4-Diethoxy-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative data.
- IUPAC Name : this compound
- Molecular Formula : C18H22FNO5S
- Molecular Weight : 383.4344 g/mol
- CAS Number : 1203361-92-5
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-diethoxybenzenesulfonyl chloride with 2-(4-fluorophenoxy)ethylamine. The reaction is usually conducted in the presence of a base such as triethylamine to neutralize byproducts. Purification methods include recrystallization and chromatography.
The biological activity of this compound is attributed to its interaction with specific molecular targets involved in various biochemical pathways. It may function as an inhibitor or activator of certain enzymes, influencing processes such as cell signaling and metabolic regulation.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant biological activity:
- Anticancer Activity : In vitro assays showed that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis and inhibiting glycolysis pathways, which are often upregulated in cancer cells .
- Enzyme Inhibition : The compound has been identified as a selective inhibitor of protein tyrosine phosphatase (PTP1B), which plays a crucial role in insulin signaling and glucose metabolism. The IC50 value for PTP1B inhibition was found to be approximately 8.5 µM .
- Anti-inflammatory Effects : The compound also demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting potential applications in treating inflammatory diseases .
Comparative Studies
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 8.5 | PTP1B |
| Other Sulfonamide Derivative A | 10 | PTP1B |
| Other Sulfonamide Derivative B | 15 | COX-2 |
Case Studies
Case studies involving animal models have highlighted the therapeutic potential of this compound:
- A study on diabetic mice indicated that administration of the compound improved insulin sensitivity and glucose tolerance by modulating key genes involved in insulin signaling pathways .
- Another case study demonstrated that treatment with this compound reduced inflammation markers in a rat model of arthritis, showcasing its potential for managing chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
